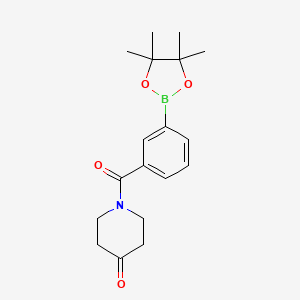![molecular formula C44H30N4 B8231776 2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quaterphenyl backbone, which is substituted with acetonitrilato groups, enhancing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quaterphenyl Backbone: The initial step involves the synthesis of the quaterphenyl backbone through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated phenyl precursors and palladium catalysts.
Introduction of Acetonitrilato Groups: The acetonitrilato groups are introduced via nucleophilic substitution reactions. This step often requires the use of acetonitrile and a strong base, such as sodium hydride, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl involves its interaction with specific molecular targets and pathways. The acetonitrilato groups enhance its binding affinity to certain enzymes or receptors, facilitating its biological activity. Additionally, the quaterphenyl backbone provides structural stability and allows for efficient electron transfer, which is crucial in applications like OLEDs and photovoltaic cells.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Known for its photophysical properties and used in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Utilized as a photoinitiator in polymerization reactions.
4,4’-Bis(2,6-di-tert-butylphenol): Acts as an antioxidant in polymer stabilization.
Uniqueness
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl stands out due to its combination of acetonitrilato groups and quaterphenyl backbone, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and photophysical properties.
Propiedades
IUPAC Name |
2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c45-21-17-31-1-9-35(10-2-31)39-25-40(36-11-3-32(4-12-36)18-22-46)28-43(27-39)44-29-41(37-13-5-33(6-14-37)19-23-47)26-42(30-44)38-15-7-34(8-16-38)20-24-48/h1-16,25-30H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSFOXHNZFIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)CC#N)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)

![5-[11-Butyl-10-(4-carboxybutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoic acid](/img/structure/B8231751.png)






